molecular formula C13H21N3O3S B11039476 N-Methyl-N-[6-(piperidin-4-yloxy)pyridin-3-YL]ethanesulfonamide

N-Methyl-N-[6-(piperidin-4-yloxy)pyridin-3-YL]ethanesulfonamide

Cat. No.: B11039476
M. Wt: 299.39 g/mol
InChI Key: OEIFLUYGPQBDOD-UHFFFAOYSA-N
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Description

N-Methyl-N-[6-(piperidin-4-yloxy)pyridin-3-YL]ethanesulfonamide is a synthetic organic compound that features a piperidine ring, a pyridine ring, and an ethanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[6-(piperidin-4-yloxy)pyridin-3-YL]ethanesulfonamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via nucleophilic substitution reactions, where a suitable pyridine derivative reacts with the piperidine intermediate.

    Introduction of the Ethanesulfonamide Group: The ethanesulfonamide group is added through sulfonation reactions, often using reagents like ethanesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or piperidine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Reduced piperidine derivatives.

    Substitution: Various substituted piperidine or pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-Methyl-N-[6-(piperidin-4-yloxy)pyridin-3-YL]ethanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of drugs targeting specific diseases, such as neurological disorders or cancer.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-N-[6-(piperidin-4-yloxy)pyridin-3-YL]ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-N-[6-(piperidin-4-yloxy)pyridin-3-YL]ethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethanesulfonamide group provides a balance of hydrophilicity and lipophilicity, enhancing its solubility and bioavailability compared to similar compounds with different sulfonamide groups.

Properties

Molecular Formula

C13H21N3O3S

Molecular Weight

299.39 g/mol

IUPAC Name

N-methyl-N-(6-piperidin-4-yloxypyridin-3-yl)ethanesulfonamide

InChI

InChI=1S/C13H21N3O3S/c1-3-20(17,18)16(2)11-4-5-13(15-10-11)19-12-6-8-14-9-7-12/h4-5,10,12,14H,3,6-9H2,1-2H3

InChI Key

OEIFLUYGPQBDOD-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N(C)C1=CN=C(C=C1)OC2CCNCC2

Origin of Product

United States

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